([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]
Description
([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone] is a symmetrical biphenyl derivative featuring two piperazine rings connected via methanone groups at the 4,4' positions of the biphenyl core.
Properties
CAS No. |
904958-92-5 |
|---|---|
Molecular Formula |
C22H26N4O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[4-[4-(piperazine-1-carbonyl)phenyl]phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C22H26N4O2/c27-21(25-13-9-23-10-14-25)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22(28)26-15-11-24-12-16-26/h1-8,23-24H,9-16H2 |
InChI Key |
GZPDFJRWQOGSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCNCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids in the presence of a palladium catalyst.
Attachment of Piperazine Moieties: The piperazine groups are introduced via a nucleophilic substitution reaction, where piperazine reacts with a suitable biphenyl derivative.
Formation of Methanone Linkages: The final step involves the formation of methanone linkages through a condensation reaction between the biphenyl-piperazine intermediate and a carbonyl-containing reagent.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moieties, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: N-oxides of the piperazine groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology and Medicine:
Pharmaceuticals: Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting neurological disorders.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its ability to form stable, high-performance materials.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperazine moieties can interact with biological macromolecules, potentially inhibiting or modulating their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to related biphenyl derivatives with variations in substituents, linker groups, and heterocyclic moieties. Key analogs include cholinesterase inhibitors, co-crystals, and phenyl-substituted derivatives.
Table 1: Physicochemical Properties of Biphenyl Derivatives
Substituent Effects
- Piperazine vs. The unsubstituted piperazine in the target compound may offer higher polarity than 4-methylpiperazine (compound 22), influencing bioavailability .
- Aromatic vs.
Linker Group Variations
- Methanone vs. Longer linkers, as in compounds 23–24 (butanone/pentanone), reduce melting points (e.g., 115.7–117.8°C for compound 24), suggesting decreased crystallinity .
Research Findings and Trends
Synthesis Efficiency : Piperazine derivatives (e.g., compound 22) generally exhibit lower yields (50–59%) compared to pyrrolidine or morpholine analogs (62% and 58%, respectively), possibly due to steric hindrance or purification challenges .
Thermal Stability : Higher melting points in piperazine derivatives (e.g., 146–148°C for compound 22 vs. 138–139°C for piperidine analogs) correlate with stronger intermolecular interactions .
Biological Activity
([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone] is a synthetic compound characterized by its biphenyl core and two piperazine moieties linked via methanone groups. This structure suggests potential biological activity, particularly in pharmacological applications. Understanding its biological activity involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H26N4O2
- Molecular Weight : 378.5 g/mol
- IUPAC Name : [4-[4-(piperazine-1-carbonyl)phenyl]phenyl]-piperazin-1-ylmethanone
- CAS Number : 904958-92-5
The biological activity of ([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone] is primarily attributed to its ability to interact with various receptors and enzymes. The piperazine moieties are known to facilitate binding to neurotransmitter receptors, such as serotonin (5-HT) receptors. The biphenyl structure enhances the compound's rigidity and binding affinity, allowing for more effective modulation of biological targets.
Affinity for Serotonin Receptors
Research indicates that compounds with similar structures exhibit significant affinity for serotonin receptors. For instance, studies on related piperazine derivatives have shown micromolar affinities towards 5-HT receptors, suggesting that ([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone] may also exhibit similar properties. The binding affinity can be influenced by the presence of specific substituents on the piperazine or biphenyl rings.
Anticancer Activity
Recent studies have explored the anticancer potential of piperazine-containing compounds. For example, the incorporation of piperazine fragments has been shown to enhance the anticancer activity of various agents by inhibiting cell cycle progression at the G1/S phase. This suggests that ([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone] may possess similar anticancer properties due to its structural components.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [1,1’-Biphenyl]-4,4’-diylbis(methanone) | Lacks piperazine groups | Limited biological applications |
| N,N’-Bis(4-fluorophenyl)piperazine | Contains fluorine atoms | Altered reactivity and potential receptor interaction |
| 4,4’-Methylenebis(N,N-dimethylpiperazine) | Dimethyl groups on piperazine | Affects solubility and receptor binding |
Study 1: Synthesis and Biological Evaluation
A study conducted on a series of piperazine derivatives demonstrated that modifications in the aryl group significantly impacted binding affinities toward serotonin receptors. The most promising derivatives exhibited affinities in the low micromolar range (K_i = 2.30 μM), indicating that ([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone] could be optimized for enhanced receptor interaction through structural modifications.
Study 2: Anticancer Mechanism Investigation
Another investigation focused on the mechanism of action of piperazine-containing compounds in cancer therapy revealed that these compounds could induce apoptosis in cancer cells while inhibiting cell proliferation. The study highlighted that structural features significantly influence their efficacy as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
